molecular formula C16H21N3O3 B4253718 N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(methylamino)nicotinamide

N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(methylamino)nicotinamide

Cat. No. B4253718
M. Wt: 303.36 g/mol
InChI Key: POYVVDDFERIHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(methylamino)nicotinamide, commonly known as FMN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMN is a derivative of nicotinamide, which is a component of the coenzymes NAD+ and NADP+. FMN has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

FMN acts as a cofactor for various enzymes, including oxidoreductases, dehydrogenases, and reductases. FMN acts as an electron carrier, transferring electrons from one molecule to another in redox reactions. FMN is also involved in the regulation of cellular metabolism, particularly in the metabolism of carbohydrates and fatty acids.
Biochemical and Physiological Effects:
FMN has been shown to have various biochemical and physiological effects. FMN has been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial in the treatment of diabetes. FMN has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

FMN has several advantages for lab experiments, including its stability, solubility, and low toxicity. FMN is also readily available and relatively inexpensive. However, FMN has some limitations, including its potential for oxidation and degradation, which may affect its activity in experiments.

Future Directions

There are several future directions for the study of FMN. One potential direction is the development of FMN-based therapeutics for the treatment of various diseases. Another potential direction is the use of FMN as a plant growth regulator and pesticide. Additionally, the study of FMN's role in cellular metabolism and its interaction with various enzymes may provide insights into the regulation of metabolic pathways.

Scientific Research Applications

FMN has been widely studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, FMN has been studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. In agriculture, FMN has been studied for its potential use as a plant growth regulator and as a pesticide. In biotechnology, FMN has been studied for its potential use in enzyme catalysis and as a fluorescent probe.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(1-hydroxybutan-2-yl)-2-(methylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-12(11-20)19(10-13-6-5-9-22-13)16(21)14-7-4-8-18-15(14)17-2/h4-9,12,20H,3,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYVVDDFERIHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N(CC1=CC=CO1)C(=O)C2=C(N=CC=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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